

Spectroscopic Profile of (S)-2-Chloromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloromandelic acid

Cat. No.: B083355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **(S)-2-Chloromandelic acid**, a significant chiral intermediate in the synthesis of pharmaceuticals such as (S)-clopidogrel. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **(S)-2-Chloromandelic acid**, both ^1H and ^{13}C NMR provide critical information about its molecular framework. The spectra are typically recorded in deuterated solvents such as Chloroform-d (CDCl_3) or DMSO-d₆.

^1H NMR Spectroscopy

The proton NMR spectrum of **(S)-2-Chloromandelic acid** exhibits characteristic signals for the aromatic, methine, and acidic protons. Due to the chiral nature of the molecule, the protons of a racemic mixture may show different chemical shifts in the presence of a chiral solvating agent.

Table 1: ^1H NMR Spectroscopic Data for **(S)-2-Chloromandelic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.6	Multiplet	4H	Aromatic protons (C_6H_4)
~5.3	Singlet	1H	Methine proton (- $CH(OH)$)
Variable (broad)	Singlet	1H	Carboxylic acid proton (-COOH)
Variable (broad)	Singlet	1H	Hydroxyl proton (-OH)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for (S)-2-Chloromandelic Acid

Chemical Shift (δ) ppm	Assignment
~170-175	Carboxylic acid carbon (-COOH)
~125-140	Aromatic carbons (C_6H_4)
~70-75	Methine carbon (- $CH(OH)$)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-Chloromandelic acid is characterized by the vibrational frequencies of its carboxylic acid and hydroxyl groups, as well as the chloro-substituted aromatic ring. The racemate and enantiomers of 2-chloromandelic acid have been characterized by Fourier transform infrared spectroscopy (FTIR)[1][2].

Table 3: IR Spectroscopic Data for (S)-2-Chloromandelic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1200-1300	Strong	C-O stretch (Carboxylic acid)
~1000-1100	Medium	C-O stretch (Alcohol)
~750	Strong	C-Cl stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For (S)-**2-Chloromandelic acid** (Molecular Weight: 186.59 g/mol), common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

Table 4: Mass Spectrometry Data for (S)-2-Chloromandelic Acid

m/z	Possible Fragment
186/188	[M] ⁺ (Molecular ion with isotopic pattern for Cl)
141/143	[M - COOH] ⁺
113/115	[M - COOH - CO] ⁺

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized procedures.

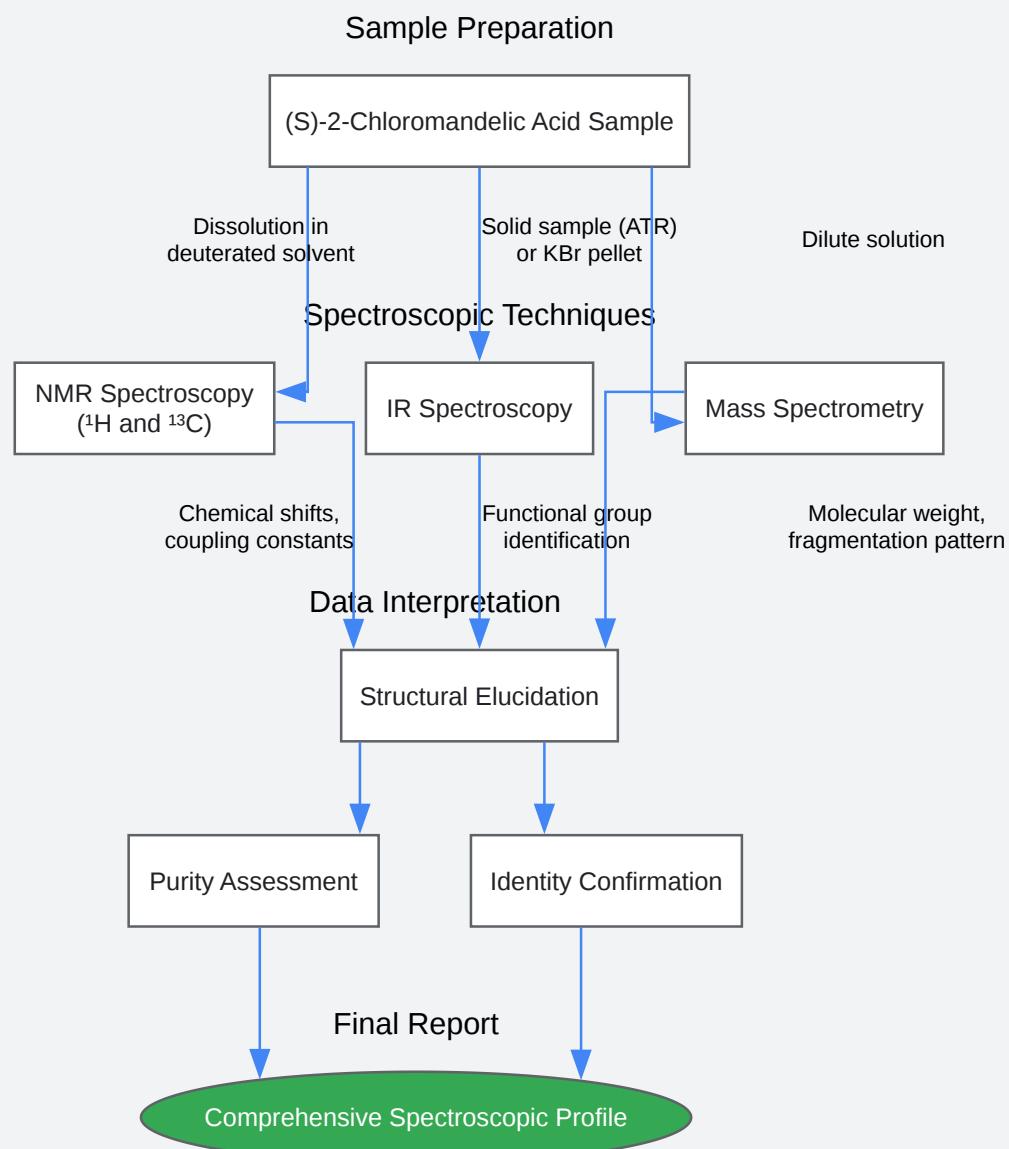
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-2-Chloromandelic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction to remove atmospheric (CO_2 , H_2O) absorptions.

Mass Spectrometry


- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or GC-MS with an EI source).

- Acquisition: Infuse the sample solution into the ion source or inject it into a chromatography system coupled to the mass spectrometer. Acquire the mass spectrum in the desired mass range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(S)-2-Chloromandelic acid**.

Workflow for Spectroscopic Analysis of (S)-2-Chloromandelic Acid

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **(S)-2-Chloromandelic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification and characterization of solid-state nature of 2-chloromandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloromandelic acid 98 10421-85-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-Chloromandelic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083355#s-2-chloromandelic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

